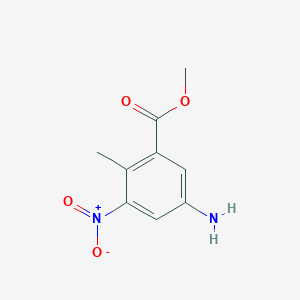

5-氨基-2-甲基-3-硝基苯甲酸甲酯

描述

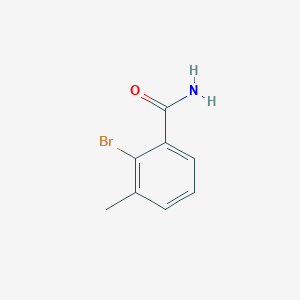

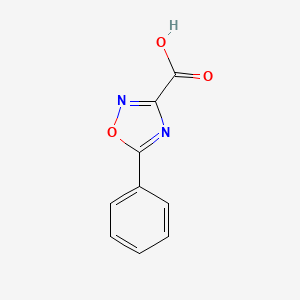

“Methyl 5-amino-2-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O4 . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “Methyl 5-amino-2-methyl-3-nitrobenzoate” involves several steps. The overall percent yield for the synthesis of similar compounds, such as methyl 3-nitrobenzoate, has been reported to be around 51.8% . The synthesis process may involve reactions with aromatic aldehydes in the presence of DBU in DMSO .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-methyl-3-nitrobenzoate” consists of a benzene ring with methyl, amino, and nitro functional groups attached to it . The exact mass of the molecule is 210.064056 Da .Chemical Reactions Analysis

“Methyl 5-amino-2-methyl-3-nitrobenzoate” can participate in various chemical reactions. For instance, it can react with aromatic aldehydes to produce substituted nitrostyrene benzoic acids . The nitration of similar compounds, such as methyl benzoate, is an example of electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 5-amino-2-methyl-3-nitrobenzoate” has a molecular weight of 210.187 Da . It has a topological polar surface area of 98.1 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .科学研究应用

化学化合物合成

5-氨基-2-甲基-3-硝基苯甲酸甲酯用于合成各种化学化合物。例如,它是氯虫苯甲酰胺合成的起始原料,氯虫苯甲酰胺是农业化学中的一种关键中间体 (陈艺芬、李爱霞、解雅菲,2010)。此外,该化合物在不同化学结构中形成氢键链和片层,展示了其在分子化学和新材料开发中的重要性 (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007)。

有机化学教育

5-氨基-2-甲基-3-硝基苯甲酸甲酯也用于教育领域,特别是有机化学课程。它参与了演示费希尔酯化反应的实验,其中它的合成为学生理解基本有机反应提供了一个实际的例子 (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020)。

药物中间体的开发

该化合物作为多种药物的中间体在制药工业中具有重要意义。例如,5-甲基-2-硝基苯甲酸的合成代表了生产关键药物中间体的步骤,突出了该化合物在药物开发中的作用 (梅文义、姚森、于明军、姚日升,2018)。

晶体结构和细胞毒性

对与 5-氨基-2-甲基-3-硝基苯甲酸甲酯相关的化合物的晶体结构和性质的研究揭示了它们在开发具有特定性质的新材料方面的潜力。例如,研究已经研究了类似化合物的晶体结构及其对正常细胞和癌细胞的细胞毒性,这可能对医学研究和材料科学产生影响 (王农、史琦,2011)。

环保合成工艺

该化合物也是开发环保合成工艺的重点。已经对合成相关硝基苯甲酸的新型绿色方法进行了研究,表明该化合物在可持续化学实践中的作用 (刘爱菊,2015)

光谱和物理表征

5-氨基-2-甲基-3-硝基苯甲酸甲酯用于涉及化合物的光谱和物理表征的研究。例如,确定类似硝基苯甲酸的 Abraham 模型溶质描述符强调了该化合物在理解分子在各种溶剂中的溶解度和相互作用方面的重要性 (Erin Hart, Ashley M. Ramirez, Sarah Cheeran, M. Barrera, Melissa Y. Horton, Anisha Wadawadigi, W. Acree, & M. Abraham, 2017)。

探索高能材料

对硝基芳香族化合物的研究,包括与 5-氨基-2-甲基-3-硝基苯甲酸甲酯相关的化合物,已经扩展到高能材料领域。这些研究涉及了解此类化合物的引发和污染方面,表明它们在需要高能材料的应用中具有潜在用途 (T. Klapötke, C. M. Sabaté, & J. Stierstorfer, 2009)。

抗癌研究

5-氨基-2-甲基-3-硝基苯甲酸甲酯的一些衍生物正在研究其抗癌特性。这些化合物在经过某些化学转化后,已显示出作为抗癌剂的潜力,突出了该化合物在医学研究中的相关性 (Mohamed El-Naggar, A. El-Shorbagi, Dina H. Elnaggar, A. Amr, M. Al-Omar, & E. A. Elsayed, 2018)。

抗利什曼原虫活性

该化合物还有助于合成新的硝基芳香族化合物以筛选抗利什曼原虫活性。这项研究表明,5-氨基-2-甲基-3-硝基苯甲酸甲酯衍生物在开发治疗利什曼病(由寄生性原生动物引起的热带疾病)方面的潜在用途 (L. C. Dias, G. Lima, C. Pinheiro, B. Rodrigues, C. Donnici, R. Fujiwara, D. Bartholomeu, R. Ferreira, S. R. Ferreira, T. Mendes, J. G. Silva, & M. Alves, 2015)。

作用机制

Mode of Action

Nitrobenzoates are known to undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Nitrobenzoates can be involved in the synthesis of various compounds, such as substituted nitrostyrene benzoic acids . The effects of these compounds on biochemical pathways would depend on the specific targets they interact with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

Methyl 5-amino-2-methyl-3-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of compounds like 5-aminoisoquinolin-1(2H)-one, which is known to inhibit poly(ADP-ribose) polymerase (PARP) activity . This interaction is crucial as PARP is involved in DNA repair processes, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Cellular Effects

The effects of Methyl 5-amino-2-methyl-3-nitrobenzoate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PARP can lead to alterations in DNA repair mechanisms, thereby affecting cell survival and proliferation . Additionally, its impact on gene expression can result in changes in the expression levels of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, Methyl 5-amino-2-methyl-3-nitrobenzoate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PARP activity, which involves binding to the enzyme’s active site and preventing its interaction with DNA . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Furthermore, the compound’s nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

The stability and degradation of Methyl 5-amino-2-methyl-3-nitrobenzoate in laboratory settings are critical for its effective use in research. Over time, the compound may undergo hydrolysis, leading to the formation of its corresponding acid and alcohol derivatives . These degradation products can influence the compound’s activity and efficacy in biochemical assays. Long-term studies have shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 5-amino-2-methyl-3-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Methyl 5-amino-2-methyl-3-nitrobenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol . Additionally, the nitro group can be reduced by nitroreductases, generating reactive intermediates that can participate in further biochemical reactions. These metabolic transformations can influence the compound’s activity and toxicity in biological systems.

Transport and Distribution

The transport and distribution of Methyl 5-amino-2-methyl-3-nitrobenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

Methyl 5-amino-2-methyl-3-nitrobenzoate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall efficacy in biochemical assays.

属性

IUPAC Name |

methyl 5-amino-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVACSQNWWAHGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619888 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88132-48-3 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)